8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
CAS No.: 111024-84-1
Cat. No.: VC20748826
Molecular Formula: C34H43Na3O10S3
Molecular Weight: 776.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111024-84-1 |
|---|---|
| Molecular Formula | C34H43Na3O10S3 |
| Molecular Weight | 776.9 g/mol |
| IUPAC Name | trisodium;8-octadecoxypyrene-1,3,6-trisulfonate |
| Standard InChI | InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
| Standard InChI Key | IABMEQMYXMSMGI-UHFFFAOYSA-K |
| SMILES | CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structure
Identifiers and Nomenclature
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is uniquely identified through several standardized chemical identification systems. Its primary identifier is the Chemical Abstracts Service (CAS) registry number 111024-84-1, which provides an unambiguous reference point in chemical literature and databases . In the PubChem database, it is assigned the compound identifier (CID) 14099334, facilitating digital access to its structural and chemical information . Additionally, the compound is registered in the DSSTox database with the substance identifier DTXSID70555895 and is referenced in Wikidata with the identifier Q82437343 .
The compound is known by several synonyms in scientific literature and commercial catalogs, including "trisodium;8-octadecoxypyrene-1,3,6-trisulfonate," "trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate," and the abbreviated designation "PTS18" . Its IUPAC name, providing a systematic description of its chemical structure, is "[3-octadecoxy-6,8-bis(sodiooxysulfonyl)pyren-1-yl]sulfonyloxysodium" .
For computational and database purposes, the compound is also characterized by its InChIKey IABMEQMYXMSMGI-UHFFFAOYSA-K, which serves as a condensed digital representation of its chemical structure . This standardized identifier enables efficient structure searching and compound verification across different chemical databases and literature sources.
Molecular Formula and Weight
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt has the molecular formula C34H43Na3O10S3, reflecting its complex composition of carbon, hydrogen, sodium, oxygen, and sulfur atoms . This formula corresponds to the pyrene core (C16H10) modified with an octadecyloxy chain (C18H37O-) and three sulfonate groups (-SO3Na), accounting for all the atoms in the molecule.
The compound has a calculated molecular weight of 776.9 g/mol (sometimes reported as 776.864 g/mol with greater precision) . Its accurate mass, useful for high-resolution mass spectrometry identification, is 776.171 . Table 1 summarizes the key molecular parameters of the compound:
Structural Characteristics
The structural framework of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt centers around a pyrene nucleus, which consists of four fused benzene rings forming a flat, planar aromatic system . This pyrene core serves as the fluorophore of the molecule, responsible for its fluorescent properties that make it valuable for analytical applications.
At position 8 of the pyrene structure, an octadecyloxy chain (C18H37O-) is attached through an ether linkage. This long, linear alkyl chain introduces significant hydrophobicity to one region of the molecule, creating an amphiphilic character that influences its behavior in aqueous environments and interactions with biological membranes .
The molecule is further functionalized with three sulfonic acid groups (-SO3H) at positions 1, 3, and 6 of the pyrene ring system. In this compound, these sulfonic acid groups exist as sodium salts (-SO3Na), introducing charged, hydrophilic regions to the molecule that enhance water solubility and enable interactions with polar environments . This structural arrangement is captured in the SMILES notation: CCCCCCCCCCCCCCCCCCOc1cc(c2ccc3c(cc(c4ccc1c2c34)S(=O)(=O)O[Na])S(=O)(=O)O[Na])S(=O)(=O)O[Na] .
The combination of the hydrophobic octadecyl chain and the hydrophilic sulfonate groups creates a molecule with distinctive amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments. This characteristic is particularly valuable for applications involving membrane systems, where the compound can insert its hydrophobic portion into lipid bilayers while maintaining its fluorescent pyrene core accessible for detection and measurement.
Physical and Chemical Properties
The physical and chemical properties of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt are directly influenced by its structural features, particularly the combination of the aromatic pyrene core, the long alkyl chain, and the three sulfonate groups. Based on the available data and structural analysis, several key properties can be described.
The compound exists as a solid at room temperature, consistent with its molecular weight and ionic character imparted by the sodium sulfonate groups . The presence of three sodium sulfonate groups introduces significant polarity and ionic character to the molecule, enhancing its solubility in water and other polar solvents, despite the hydrophobic nature of the pyrene core and octadecyl chain. This dual character makes it an amphiphilic compound with unique solubility properties in different solvent systems.
Applications and Research Significance
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt finds its primary applications in research fields requiring sensitive fluorescent probes, particularly in studies involving biological membranes and cellular systems. The compound's designation as "suitable for fluorescence" in commercial offerings highlights its primary research application .
The amphiphilic nature of the compound makes it particularly valuable for membrane studies. The hydrophobic octadecyl chain can insert into lipid bilayers, anchoring the molecule in membranes, while the hydrophilic sulfonate groups remain exposed to the aqueous environment. This arrangement allows the pyrene fluorophore to serve as a reporter of membrane properties, dynamics, and interactions. Researchers can exploit this characteristic to study membrane fluidity, lipid organization, and membrane-protein interactions through fluorescence measurements.
Related Compounds
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt belongs to a family of pyrene-based fluorescent probes, with several structurally related compounds used in similar research applications. Understanding these relationships provides context for the compound's place within the broader spectrum of fluorescent probes and may offer insights into alternative options for specific research applications.
The parent compound of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is identified as 8-Octadecoxypyrene-1,3,6-trisulfonic acid (CID 4429647), which represents the free acid form before neutralization with sodium ions . This parent compound possesses the same core structure and functional groups but differs in its ionization state and associated counterions.
A closely related compound identified in the search results is 8-octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 115787-84-3) . This analog features a shorter fatty acid chain (octanoyl, C8) attached through an ester linkage rather than the longer octadecyl (C18) chain attached through an ether linkage in the titular compound. This structural variation results in different hydrophobic characteristics while maintaining similar fluorescent properties of the pyrene core. Table 2 compares these related compounds:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt | 111024-84-1 | C34H43Na3O10S3 | C18 alkoxy chain (ether linkage) |
| 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | 115787-84-3 | C24H21Na3O11S3 | C8 acyloxy chain (ester linkage) |
| 8-Octadecoxypyrene-1,3,6-trisulfonic acid (parent) | - | C34H46O10S3 | Free acid form (non-sodium salt) |
These variations in chain length and linkage type influence the compounds' hydrophobicity, membrane interaction properties, and behavior in different solvent systems. Researchers may select among these related compounds based on specific requirements for membrane penetration depth, solubility in particular media, or interaction with specific biological targets.
The broader family of pyrene-based fluorescent probes includes numerous other derivatives with various substituents and functional groups tailored for specific applications. These include pyrene derivatives with different chain lengths, additional functional groups, or alternative solubilizing moieties in place of the sulfonate groups. The diversity of available pyrene probes allows researchers to select compounds with properties optimized for particular experimental conditions, target systems, or analytical requirements.
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